molecular formula C27H28N2O5 B11090674 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate

Cat. No.: B11090674
M. Wt: 460.5 g/mol
InChI Key: BECAVDLQJVZONH-UHFFFAOYSA-N
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Description

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of 4-nitrobenzyl chloride: This can be achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.

    Preparation of N-[(4-tert-butylphenyl)carbonyl]phenylalanine: This involves the protection of the amino group of phenylalanine followed by acylation with 4-tert-butylbenzoyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-nitrobenzyl chloride with N-[(4-tert-butylphenyl)carbonyl]phenylalanine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: 4-aminobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: 4-nitrobenzyl alcohol and N-[(4-tert-butylphenyl)carbonyl]phenylalanine.

Scientific Research Applications

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes or receptors. The ester linkage can be hydrolyzed to release the active components, which can then exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl 4-nitrobenzyl ether
  • 4-nitrobenzyl N-(tert-butoxycarbonyl)tyrosinate
  • 4-tert-butylphenyl 4-nitrobenzoate

Uniqueness

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C27H28N2O5/c1-27(2,3)22-13-11-21(12-14-22)25(30)28-24(17-19-7-5-4-6-8-19)26(31)34-18-20-9-15-23(16-10-20)29(32)33/h4-16,24H,17-18H2,1-3H3,(H,28,30)

InChI Key

BECAVDLQJVZONH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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